molecular formula C23H26N4O4 B262030 N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

货号 B262030
分子量: 422.5 g/mol
InChI 键: YKOXQBSQYOJPAX-MYYYXRDXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide, also known as CB-30865, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CB-30865 is a hydrazide derivative that belongs to the class of compounds known as acylhydrazones.

作用机制

The mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood. However, studies have suggested that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its pharmacological effects by binding to a specific target protein. The target protein has been identified as the histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide inhibits the activity of HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can induce apoptosis, inhibit cell proliferation, and reduce the expression of inflammatory genes. In vivo studies have shown that N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can inhibit tumor growth and reduce inflammation in animal models.

实验室实验的优点和局限性

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to have good bioavailability and pharmacokinetic properties. However, N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has some limitations for lab experiments. It is a hydrazide derivative, which can be unstable and reactive under certain conditions. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

未来方向

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide research include:
1. Investigating the mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in more detail.
2. Developing more stable and soluble derivatives of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide.
3. Conducting clinical trials to evaluate the safety and efficacy of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in humans.
4. Exploring the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in combination with other anticancer or anti-inflammatory agents.
5. Investigating the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in other disease models, such as neurodegenerative diseases.
Conclusion:
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is a novel small molecule that has shown promising results in preclinical studies for its potential therapeutic applications. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its pharmacological effects by inhibiting the activity of HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in various disease models and to develop more stable and soluble derivatives of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide.

合成方法

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can be synthesized through a simple and efficient process. The synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 2-cyanobenzyl bromide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-morpholineacetic acid hydrazide to yield N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide. The reaction scheme is shown below:

科学研究应用

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been extensively studied for its potential therapeutic applications. One of the major applications of N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is in the treatment of cancer. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
In addition to its anticancer activity, N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has also been investigated for its anti-inflammatory properties. N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes.

属性

产品名称

N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

分子式

C23H26N4O4

分子量

422.5 g/mol

IUPAC 名称

N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C23H26N4O4/c1-2-30-22-13-18(15-25-26-23(28)16-27-9-11-29-12-10-27)7-8-21(22)31-17-20-6-4-3-5-19(20)14-24/h3-8,13,15H,2,9-12,16-17H2,1H3,(H,26,28)/b25-15-

InChI 键

YKOXQBSQYOJPAX-MYYYXRDXSA-N

手性 SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

规范 SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。